

# Spectroscopic and Synthetic Profile of 2-(4-Iodophenyl)oxazole: A Technical Guide

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## Compound of Interest

Compound Name: 2-(4-*ODO-PHENYL*)-OXAZOLE

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This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the versatile heterocyclic compound, 2-(4-iodophenyl)oxazole. While a complete set of experimentally verified spectral data from a single source is not readily available in the public domain, this document consolidates predicted data based on established principles of spectroscopy and the analysis of structurally analogous compounds. The provided experimental protocols are based on well-established synthetic methodologies for 2-aryloxazoles.

## Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 2-(4-iodophenyl)oxazole. These predictions are derived from the analysis of similar 2-aryloxazole structures and general principles of NMR, IR, and mass spectrometry.

## Table 1: Predicted $^1\text{H}$ NMR Spectral Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.85	d	8.4	2H, Aromatic (H-2', H-6')
~7.75	d	8.4	2H, Aromatic (H-3', H-5')
~7.70	s	-	1H, Oxazole (H-5)
~7.15	s	-	1H, Oxazole (H-4)

d = doublet, s = singlet

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data (100 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Assignment
~162.0	Oxazole C-2
~150.8	Oxazole C-5
~138.2	Aromatic C-3', C-5'
~128.5	Aromatic C-2', C-6'
~127.0	Aromatic C-1'
~125.5	Oxazole C-4
~95.0	Aromatic C-4' (C-I)

**Table 3: Predicted Infrared (IR) Spectral Data (ATR)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3120	Weak	C-H stretch (Oxazole ring)
~3050	Weak	C-H stretch (Aromatic ring)
~1610	Medium	C=N stretch (Oxazole ring)
~1590	Strong	C=C stretch (Aromatic ring)
~1480	Strong	C=C stretch (Aromatic ring)
~1100	Medium	C-O-C stretch (Oxazole ring)
~1050	Strong	C-I stretch
~830	Strong	p-disubstituted benzene C-H bend

**Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)**

m/z	Relative Intensity (%)	Assignment
271	100	[M] <sup>+</sup> (Molecular Ion)
144	60	[M - I] <sup>+</sup>
116	40	[C <sub>7</sub> H <sub>4</sub> O] <sup>+</sup>
104	30	[C <sub>7</sub> H <sub>4</sub> N] <sup>+</sup>
76	25	[C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail generalized yet robust protocols for the synthesis of 2-(4-iodophenyl)oxazole and the acquisition of its spectral data.

## Synthesis of 2-(4-Iodophenyl)oxazole

A common and effective method for the synthesis of 2-aryloxazoles is the reaction of an  $\alpha$ -haloketone with an amide. A plausible route to 2-(4-iodophenyl)oxazole involves the condensation of 4-iodobenzamide with a suitable  $\alpha$ -haloketone, such as 2-bromoacetaldehyde or its equivalent, followed by cyclodehydration. An alternative and often high-yielding approach is the Van Leusen oxazole synthesis.

#### Van Leusen Oxazole Synthesis Protocol:

- **Reaction Setup:** To a solution of 4-iodobenzaldehyde (1.0 eq) in dry methanol (0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate ( $K_2CO_3$ ) (1.5 eq).
- **Reaction Execution:** Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
- **Extraction:** Partition the residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-iodophenyl)oxazole as a solid.

## Spectroscopic Analysis Protocols

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1H$  and  $^{13}C$  NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer.
- The sample would be dissolved in deuterated chloroform ( $CDCl_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- $^1H$  NMR spectra would be acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.

- $^{13}\text{C}$  NMR spectra would be acquired with a spectral width of 250 ppm and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy:

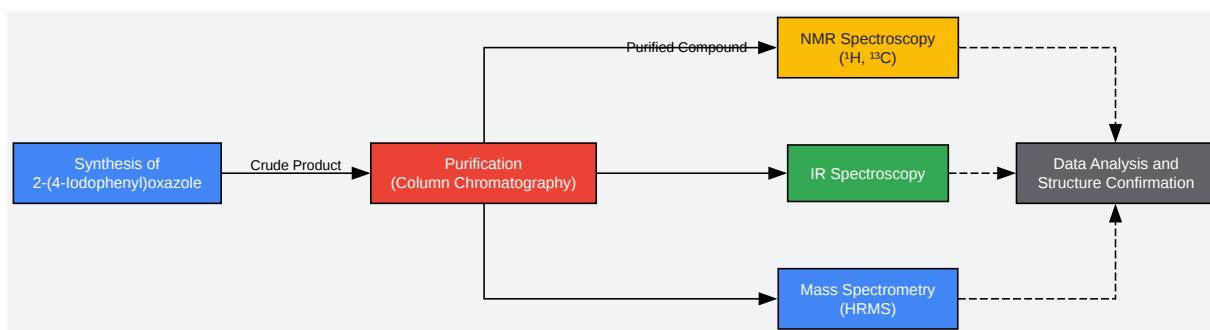
- IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- A small amount of the solid sample would be placed directly on the ATR crystal.
- The spectrum would be recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

Mass Spectrometry (MS):

- High-resolution mass spectra (HRMS) would be obtained using an electron ionization (EI) source coupled with a time-of-flight (TOF) mass analyzer.
- The sample would be introduced via a direct insertion probe.
- The ionization energy would be set to 70 eV.

## Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of 2-(4-iodophenyl)oxazole.



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Caption: Workflow for the synthesis and spectroscopic analysis of 2-(4-iodophenyl)oxazole.

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